molecular formula C13H15NO B2751110 [Cis-3-(benzyloxy)cyclobutyl]acetonitrile CAS No. 1909287-03-1

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile

Cat. No. B2751110
CAS RN: 1909287-03-1
M. Wt: 201.269
InChI Key: KDHCQHWJIJPVQW-JOCQHMNTSA-N
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Description

Molecular Structure Analysis

The molecular formula of [Cis-3-(benzyloxy)cyclobutyl]acetonitrile is C13H15NO. Its molecular weight is 201.26.


Physical And Chemical Properties Analysis

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization of Complex Molecules

Research on similar structures to [Cis-3-(benzyloxy)cyclobutyl]acetonitrile has led to the synthesis and characterization of complex molecules with potential applications in material science and organic chemistry. For example, studies involving benz(2-heteroaryl)cyanoximes and their thallium(I) complexes have shown these compounds exhibit strong room temperature blue emission in the solid state, indicating potential uses in optoelectronic devices (Olesya T. Ilkun et al., 2008).

Novel Synthesis Methods

The titanium-mediated cyclopropanation of (benzyloxy)acetonitrile has been explored to synthesize constrained lysine derivatives, showcasing innovative approaches to synthesizing biologically relevant molecules (Gwénaël Forcher et al., 2015). Such methodologies could be extended to the synthesis of [Cis-3-(benzyloxy)cyclobutyl]acetonitrile derivatives for various applications.

Photoinduced Isomerization

Studies on cis-[M(L-S,O)2] complexes, which share structural similarities with [Cis-3-(benzyloxy)cyclobutyl]acetonitrile, have revealed the potential for photoinduced isomerization, enabling reversible switches between cis and trans configurations. This property can be harnessed in the development of photoresponsive materials (D. Hanekom et al., 2005).

Catalytic Applications

Cyclometalated complexes, such as those involving N,N-dimethylbenzylamines, demonstrate controlled redox potentials which are beneficial for mediating bioelectrochemical electron transport. Such findings suggest that [Cis-3-(benzyloxy)cyclobutyl]acetonitrile derivatives could be explored for catalytic applications in biological systems (R. Lagadec et al., 2004).

properties

IUPAC Name

2-(3-phenylmethoxycyclobutyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c14-7-6-12-8-13(9-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHCQHWJIJPVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Cis-3-(benzyloxy)cyclobutyl]acetonitrile

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